molecular formula C9H9F4N B12435969 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine CAS No. 771583-82-5

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B12435969
CAS No.: 771583-82-5
M. Wt: 207.17 g/mol
InChI Key: ZERSTGLGQNKGSN-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine is an organic compound with the molecular formula C9H10F4N It is a derivative of ethanamine, where the phenyl ring is substituted with both fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with trifluoromethylpropionate, followed by a nucleophilic addition reaction . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine is unique due to its combination of fluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.

Properties

CAS No.

771583-82-5

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3-4,14H2

InChI Key

ZERSTGLGQNKGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CCN

Origin of Product

United States

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